[2-(Aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol
Description
[2-(Aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol is a cyclobutane derivative featuring both aminomethyl (-CH₂NH₂) and hydroxymethyl (-CH₂OH) substituents at the 2-position of the cyclobutane ring, along with an additional hydroxymethyl group attached to the ring. This compound is classified as an organic building block, commonly used in pharmaceutical and materials science research due to its multifunctional groups, which enable diverse reactivity (e.g., hydrogen bonding, nucleophilic substitution, and cross-coupling reactions) .
Properties
IUPAC Name |
[2-(aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-4-7(5-10)2-1-6(7)3-9/h6,9-10H,1-5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABNDAPWUVPQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CO)(CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of cyclobutanone with formaldehyde and ammonia, leading to the formation of the desired compound . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
[2-(Aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclobutylmethanol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include cyclobutylmethanol derivatives, aldehydes, carboxylic acids, and substituted cyclobutane compounds .
Scientific Research Applications
Pharmaceutical Development
The unique structural features of [2-(Aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol position it as a promising lead compound for drug development. Its rigidity, stemming from the cyclobutane ring, may enhance its interactions with biological targets, potentially leading to the discovery of new therapeutic agents.
- Mechanism of Action : While specific mechanisms of action are not fully documented, compounds with similar structures often exhibit significant biological activity due to their ability to interact with various receptors and enzymes in biological systems.
- Case Studies : Research has indicated that compounds with structural similarities have shown efficacy against multidrug-resistant bacterial strains, suggesting that this compound could also have antimicrobial properties. For instance, studies on aminophenyl-substituted derivatives have demonstrated activity against Gram-negative bacteria, which could inform future studies on this compound's efficacy against similar pathogens .
Chemical Research
In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its functional groups allow for diverse chemical transformations, facilitating the synthesis of various derivatives that can be tailored for specific applications.
- Synthesis Methods : Several synthetic routes have been explored to produce this compound, including reactions involving amines and hydroxymethyl precursors. The ability to modify its structure through synthetic methods enhances its utility in organic synthesis .
Biochemistry Studies
The compound's unique structure makes it an interesting subject for biochemistry studies aimed at understanding molecular interactions within biological systems.
- Interaction Studies : Investigating how this compound interacts with proteins and enzymes can provide insights into its potential therapeutic applications. Such studies are crucial for assessing its viability as a drug candidate.
- Comparative Analysis : The compound shares structural similarities with other biologically active molecules, allowing for comparative studies that can elucidate the relationship between structure and activity. For example, compounds like 1-amino-1-cyclobutanecarboxylic acid and 3-aminopropan-1-ol exhibit distinct biological properties that can be compared to those of this compound .
Comparative Structural Analysis
The following table highlights some compounds that share structural features with this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Amino-1-cyclobutanecarboxylic acid | Amino Acid | Contains a carboxylic acid group |
| 3-Aminopropan-1-ol | Amino Alcohol | Longer carbon chain; used as a building block |
| 4-Hydroxy-N,N-dimethylphenylacetamide | Hydroxy Amide | Exhibits analgesic properties |
Mechanism of Action
The mechanism of action of [2-(Aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The hydroxymethyl group can undergo further chemical modifications, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of [2-(Aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol and related compounds:
Target Compound vs. [2-(Hydroxymethyl)cyclobutyl]methanol
While both compounds share a cyclobutane core with hydroxymethyl groups, the absence of an aminomethyl group in [2-(hydroxymethyl)cyclobutyl]methanol limits its utility in reactions requiring amine-mediated catalysis (e.g., Schiff base formation).
Target Compound vs. 2-[3-(Hydroxymethyl)cyclobutyl]-2-propanol
The tertiary alcohol in 2-[3-(hydroxymethyl)cyclobutyl]-2-propanol introduces steric hindrance, reducing its reactivity in nucleophilic substitutions compared to the primary alcohol groups in the target compound. This makes the latter more versatile in esterification or etherification reactions .
Target Compound vs. [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
The branched amino group in [1-(1-amino-2-methylpropyl)cyclobutyl]methanol creates a chiral center, which is critical for enantioselective synthesis. However, its larger size (C₉ vs. inferred C₇) may reduce solubility in polar solvents compared to the target compound .
Target Compound vs. 2-[1-(Aminomethyl)cyclobutyl]acetic acid hydrochloride
The hydrochloride salt and carboxylic acid group in 2-[1-(aminomethyl)cyclobutyl]acetic acid hydrochloride confer ionic character, making it water-soluble but reactive under acidic conditions. In contrast, the target compound’s neutral hydroxyl and amine groups are better suited for non-polar solvent systems .
Research Findings and Trends
- Synthetic Utility : The dual hydroxyl and amine groups in the target compound enable its use in peptide mimetics and polymer cross-linking, as demonstrated by its classification as a premium-priced building block (€1,863.00/500mg) .
- Biological Relevance: Analogous cyclobutane derivatives, such as [1-(1-amino-2-methylpropyl)cyclobutyl]methanol, have shown promise in antiviral drug design due to their rigid, conformationally restricted scaffolds .
- Safety Considerations: While flammability data are unavailable for the target compound, structurally similar alcohols (e.g., 2-Methyl-1-pentanol) highlight the need for handling precautions due to combustibility and irritancy .
Biological Activity
[2-(Aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol, also known as B2555125, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- CAS Number : 1824191-75-4
This compound features a cyclobutane ring with hydroxymethyl and aminomethyl substituents, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
- Modulation of Receptor Activity : It may act on specific receptors, leading to downstream effects on cell signaling pathways that regulate growth and apoptosis.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated:
- Cell Line Studies : The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing a dose-dependent reduction in cell viability.
- Mechanism of Action : The antiproliferative effects are believed to be associated with the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity:
- Gram-negative Bacteria : The compound showed notable efficacy against several strains of gram-negative bacteria in vitro.
- Potential Applications : This antimicrobial property suggests potential applications in treating infections caused by resistant bacterial strains.
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry reported the synthesis and biological evaluation of derivatives of this compound, highlighting their potency against various cancer types and establishing structure-activity relationships (SAR) .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial load upon treatment with the compound, suggesting its potential as a therapeutic agent .
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationships
| Compound Variant | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 15 | Topoisomerase II inhibition |
| Derivative A | 10 | Receptor modulation |
| Derivative B | 25 | Enzyme inhibition |
Q & A
Q. What are the standard synthetic routes for [2-(Aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol, and how can reaction conditions be optimized for yield?
The synthesis of structurally related diol derivatives often involves sodium borohydride (NaBH₄) reduction of precursor compounds. For example, 2-(2-(hydroxymethyl)phenyl)ethanol derivatives were synthesized via NaBH₄ reduction of isocoumarins in methanol under reflux . Key optimization parameters include:
- Stoichiometry : Excess NaBH₄ (e.g., 4–6 equivalents) ensures complete reduction.
- Temperature : Reactions are typically conducted at 60–70°C to balance reaction rate and byproduct formation.
- Workup : Acidic quenching followed by aqueous extraction minimizes impurities.
For cyclobutane-containing compounds like this compound, similar reductive strategies may apply, but steric hindrance from the cyclobutane ring may necessitate extended reaction times or elevated temperatures.
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Thin-Layer Chromatography (TLC) : Use silica gel plates with mobile phases like ethyl acetate/glacial acetic acid/water mixtures. Detection via triketohydrindene/cadmium spray (ninhydrin-based) can highlight amino and hydroxyl groups .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase columns with UV detection (e.g., 210–254 nm) assess purity.
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions on the cyclobutane ring. For example, cyclobutane protons typically resonate at δ 1.5–3.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula .
Q. What safety precautions are critical when handling this compound?
Based on structurally similar amines and diols:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2/2A) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS Category 3 respiratory irritation) .
- Spill Management : Neutralize with dilute acetic acid and absorb with inert materials.
Q. How can researchers evaluate the antimicrobial potential of this compound?
Adopt standardized protocols from analogous diol derivatives:
- Test Strains : Gram-negative (e.g., E. coli, Salmonella typhi) and Gram-positive bacteria (e.g., Staphylococcus aureus) .
- Broth Microdilution : Determine minimum inhibitory concentrations (MICs) in 96-well plates.
- Controls : Include known antibiotics (e.g., ampicillin) and solvent controls (e.g., DMSO) .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing cyclobutane-containing compounds be addressed?
Cyclobutane rings introduce strain and conformational rigidity, complicating stereoselective synthesis:
- Chiral Auxiliaries : Use enantiopure starting materials or catalysts to control substituent orientation.
- Ring-Opening/Closing Strategies : Temporary ring expansion (e.g., via cycloaddition) may improve stereochemical outcomes .
- Computational Modeling : Density Functional Theory (DFT) predicts favorable transition states for cyclization .
Q. What strategies resolve conflicting biological activity data between studies?
Discrepancies often arise from methodological variability:
- Standardized Assays : Adopt CLSI or EUCAST guidelines for antimicrobial testing to ensure reproducibility .
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., amino/hydroxyl positions) to isolate bioactive motifs .
- Meta-Analysis : Compare datasets across studies while controlling for variables like bacterial strain virulence or solvent effects.
Q. How can solubility and stability be optimized for pharmacological applications?
- Salt Formation : Hydrochloride salts (e.g., [(1-Aminocyclobutyl)methanol hydrochloride]) improve aqueous solubility .
- Prodrug Design : Esterification of hydroxyl groups enhances membrane permeability .
- Excipient Screening : Co-solvents (e.g., PEG 400) or cyclodextrins improve formulation stability .
Q. What advanced characterization methods elucidate intermolecular interactions?
- X-ray Crystallography : Resolve 3D structure and hydrogen-bonding networks (e.g., cyclobutane ring interactions) .
- Dynamic Light Scattering (DLS) : Monitor aggregation behavior in solution.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with biological targets (e.g., enzymes or receptors).
Q. How does the cyclobutane ring influence reactivity in downstream modifications?
- Ring Strain : The 90° bond angles increase susceptibility to ring-opening reactions under acidic/basic conditions.
- Electrophilic Substitution : Electron-donating groups (e.g., -NH₂, -OH) direct substitutions to specific positions on the ring .
- Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may require tailored ligands to accommodate steric constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
